molecular formula C17H24N2O2 B7500525 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide

2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide

Cat. No. B7500525
M. Wt: 288.4 g/mol
InChI Key: QDMSDYXQDDNQDP-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide, also known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system.

Scientific Research Applications

2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, depression, anxiety, and addiction. In animal models, 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide has been shown to reduce seizure activity and increase the threshold for seizure induction. Furthermore, 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety. 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Mechanism of Action

2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system. By blocking the activity of this receptor, 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide reduces the excitability of neurons and decreases the release of neurotransmitters such as glutamate, which can contribute to seizure activity and other neurological disorders.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on glutamate receptors, 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide has been found to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide is its specificity for the ionotropic glutamate receptor, which allows for targeted modulation of this receptor without affecting other neurotransmitter systems. However, 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide can be difficult to work with due to its low solubility in aqueous solutions and its tendency to form aggregates. In addition, 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide can be expensive and difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide. One area of interest is the development of more efficient synthesis methods for 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide and related compounds. Another area of interest is the investigation of 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide's potential therapeutic applications in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms underlying 2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide's effects on neurotransmitter systems and to identify potential side effects and contraindications for its use.

Synthesis Methods

2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide can be synthesized through a multi-step process that involves the reaction of 6-methyl-3,4-dihydro-2H-quinoline with 2-bromoacetyl-2,2-dimethylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product.

properties

IUPAC Name

2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-7-8-14-13(10-12)6-5-9-19(14)15(20)11-18-16(21)17(2,3)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMSDYXQDDNQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide

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